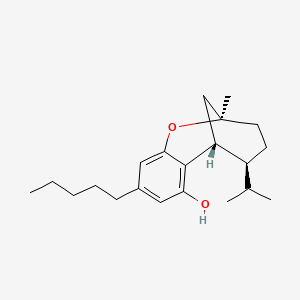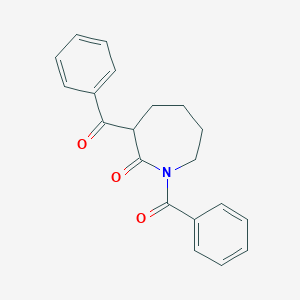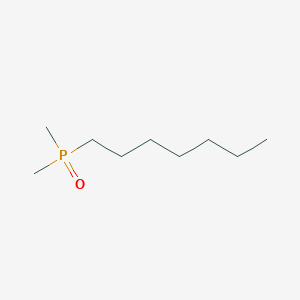
iso-Hexahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iso-Hexahydrocannabinol is a hydrogenated derivative of tetrahydrocannabinol. It is a semi-synthetic cannabinoid that has been identified in various cannabis products. This compound has gained attention due to its potential therapeutic effects and its presence in commercial cannabis products .
Vorbereitungsmethoden
iso-Hexahydrocannabinol can be synthesized through the hydrogenation of tetrahydrocannabinol. The process involves the use of hydrogen gas and a metal catalyst such as palladium on charcoal or Adams’ catalyst. The hydrogenation reaction retains the stereochemistry at certain carbon atoms while creating a new stereogenic center . Industrial production methods typically involve the catalytic hydrogenation of tetrahydrocannabinol derived from cannabis extracts .
Analyse Chemischer Reaktionen
iso-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing agents. Major products formed from these reactions include hydroxy derivatives and other substituted cannabinoids .
Wissenschaftliche Forschungsanwendungen
iso-Hexahydrocannabinol has several scientific research applications:
Wirkmechanismus
iso-Hexahydrocannabinol exerts its effects by interacting with cannabinoid receptors in the body, particularly cannabinoid receptor 1. This interaction leads to the activation of intracellular signaling pathways that modulate various physiological processes. The compound’s effects are mediated through the endocannabinoid system, which plays a crucial role in maintaining homeostasis .
Vergleich Mit ähnlichen Verbindungen
iso-Hexahydrocannabinol is similar to other cannabinoids such as tetrahydrocannabinol and cannabidiol. it has unique properties due to its hydrogenated structure. Similar compounds include:
Tetrahydrocannabinol: The parent compound from which this compound is derived.
Hexahydrocannabiphorol: Another hydrogenated cannabinoid with similar properties
This compound is unique in its stability and its specific interactions with cannabinoid receptors, which differentiate it from other cannabinoids .
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1 |
InChI-Schlüssel |
OEDPJGVWHANUAE-CSODHUTKSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)



![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)




![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
